molecular formula C14H9N5O B12277503 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole

Cat. No.: B12277503
M. Wt: 263.25 g/mol
InChI Key: YZSBCLKXKXLDET-UHFFFAOYSA-N
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Description

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of acyl hydrazides with carboxylic acids or their derivatives.

    Coupling of the Rings: The triazole and oxadiazole rings are then coupled with a pyridine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer and antimicrobial properties.

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Used in the synthesis of metal-organic frameworks.

Uniqueness

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole is unique due to its combination of triazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

3-phenyl-5-([1,2,4]triazolo[4,3-a]pyridin-8-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H9N5O/c1-2-5-10(6-3-1)12-16-14(20-18-12)11-7-4-8-19-9-15-17-13(11)19/h1-9H

InChI Key

YZSBCLKXKXLDET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN=C4

Origin of Product

United States

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